5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride
Overview
Description
5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of ethyl and methyl substituents at the 5 and 3 positions, respectively, and it is commonly found in its hydrochloride salt form. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The biochemical pathways affected by 1,2,4-triazoles can also vary greatly. Some 1,2,4-triazoles have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
The pharmacokinetics of 1,2,4-triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the specific structure of the compound, the route of administration, and the individual characteristics of the organism.
The result of action of 1,2,4-triazoles can range from antimicrobial effects to inhibition of enzyme activity, depending on the specific compound and its target .
The action environment, including factors such as pH and temperature, can influence the stability and efficacy of 1,2,4-triazoles. Some 1,2,4-triazoles are known to be stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the substituents, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride has a broad range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3,5-Dimethyl-1H-1,2,4-triazole: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
5-Phenyl-1H-1,2,4-triazole: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to the specific combination of ethyl and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
3-ethyl-5-methyl-1H-1,2,4-triazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-5-6-4(2)7-8-5;/h3H2,1-2H3,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFNTSVSEQAMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.